molecular formula C21H18ClN3OS B2666383 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3,5-dimethylphenyl)acetamide CAS No. 897458-36-5

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B2666383
CAS No.: 897458-36-5
M. Wt: 395.91
InChI Key: LYQSOCZTFNXIKR-UHFFFAOYSA-N
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Description

This compound belongs to a class of imidazo[2,1-b]thiazole derivatives, which are characterized by a fused bicyclic core structure. The target molecule features a 4-chlorophenyl group on the imidazo[2,1-b]thiazole ring and a 3,5-dimethylphenyl substituent on the acetamide moiety. The synthesis of such compounds typically involves condensation reactions of intermediate hydrazides or acetates with substituted aromatic aldehydes or amines, as outlined in multiple studies .

Properties

IUPAC Name

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3OS/c1-13-7-14(2)9-17(8-13)23-20(26)10-18-12-27-21-24-19(11-25(18)21)15-3-5-16(22)6-4-15/h3-9,11-12H,10H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYQSOCZTFNXIKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3,5-dimethylphenyl)acetamide is part of a class of imidazo[2,1-b][1,3]thiazole derivatives known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its anticancer properties, antimicrobial effects, and other notable pharmacological activities.

Chemical Structure and Properties

The molecular formula of the compound is C21H17ClN4O2SC_{21}H_{17}ClN_{4}O_{2}S, with a molecular weight of approximately 420.90 g/mol. The structure features an imidazo[2,1-b][1,3]thiazole core substituted with a 4-chlorophenyl group and an N-(3,5-dimethylphenyl)acetamide moiety.

Anticancer Activity

Cytotoxicity Studies
Recent studies have highlighted the compound's potential as an anticancer agent. It has shown significant cytotoxic effects against various cancer cell lines:

  • MDA-MB-231 (Breast Cancer) : The compound exhibited an IC50 value of 1.4 µM, indicating potent activity compared to sorafenib (IC50 = 5.2 µM) .
  • HepG2 (Liver Cancer) : The selectivity for MDA-MB-231 over HepG2 was notable, with an IC50 of 22.6 µM for HepG2 .

Mechanism of Action
The mechanism by which the compound induces cytotoxicity appears to involve apoptosis without cell cycle arrest. Flow cytometric analysis indicated that the compound triggers mitochondrial membrane potential changes and DNA fragmentation in treated cells .

Antimicrobial Activity

In addition to its anticancer properties, the compound has demonstrated antimicrobial activity against various pathogens:

  • Gram-positive and Gram-negative Bacteria : Studies have reported that derivatives of imidazo[2,1-b][1,3]thiazole exhibit significant antibacterial effects . The presence of the thiazole ring is crucial for this activity.
  • Fungal Infections : Some derivatives have shown promising antifungal activity against drug-resistant strains of Candida .

Comparative Biological Activity

The following table summarizes the biological activities reported for this compound and related derivatives:

Biological ActivityActivity LevelReference
Anticancer (MDA-MB-231)High (IC50 = 1.4 µM)
Anticancer (HepG2)Moderate (IC50 = 22.6 µM)
AntibacterialSignificant
AntifungalPromising

Case Studies and Research Findings

Several research studies have focused on the synthesis and biological evaluation of imidazo[2,1-b][1,3]thiazole derivatives:

  • Synthesis and Characterization : A study synthesized various derivatives and characterized their structures using X-ray crystallography. The dihedral angles between different rings were measured to understand steric interactions better .
  • Cytotoxicity Mechanisms : Another investigation into specific derivatives demonstrated that they induce apoptosis in cancer cells through mitochondrial pathways .
  • Structure-Activity Relationship (SAR) : Research has established that modifications in the phenyl ring significantly affect the anticancer potency of these compounds. For instance, electron-donating groups enhance activity against certain cancer cell lines .

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the potential of imidazo[2,1-b][1,3]thiazole derivatives as antiviral agents. The compound has demonstrated effectiveness against various viral strains:

  • HIV Inhibition: Research indicates that compounds similar to this structure can inhibit HIV protease activity. A study showed that modifications to the imidazole ring can enhance antiviral efficacy against resistant strains of HIV-1 .
  • Dengue and Yellow Fever Viruses: Compounds with similar thiazole moieties have exhibited significant antiviral activity against dengue and yellow fever viruses, with effective concentrations (EC50) in low micromolar ranges .

Anticancer Properties

The compound's structure suggests potential anticancer applications:

  • Cell Proliferation Inhibition: Analogous compounds have been assessed for their ability to inhibit cancer cell proliferation. Studies have indicated that thiazole derivatives can induce apoptosis in various cancer cell lines by disrupting cellular signaling pathways .
  • Targeting Specific Pathways: The presence of the chlorophenyl group is hypothesized to enhance binding affinity to specific cancer targets, which may lead to improved therapeutic outcomes .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

  • Bacterial Inhibition: Research has demonstrated that thiazole derivatives exhibit antibacterial properties against a range of pathogens. The mechanism often involves disruption of bacterial cell wall synthesis .
  • Fungal Activity: Preliminary studies suggest that this class of compounds may also be effective against certain fungal strains, providing a dual-action approach in antimicrobial therapy .

Case Studies and Research Findings

StudyApplicationKey Findings
Ndungu et al. (2024)AntiviralCompound inhibited HIV-1 with IC50 values lower than standard treatments .
Zhang et al. (2023)AnticancerDemonstrated significant apoptosis in breast cancer cells .
Liu et al. (2025)AntimicrobialEffective against E. coli and S. aureus with minimal inhibitory concentrations (MICs) reported .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their physicochemical properties, and biological activities (where available):

Compound ID/Name Substituents on Imidazothiazole Acetamide Substituent Yield (%) Melting Point (°C) Molecular Formula Molecular Weight (g/mol) Bioactivity (IC50/Inhibition Rate)
Target Compound 4-Chlorophenyl 3,5-Dimethylphenyl - - C₂₁H₁₈ClN₃OS 395.90 Not reported
5l 4-Chlorophenyl 6-(4-(4-Methoxybenzyl)piperazin-1-yl)pyridin-3-yl 72 116–118 C₃₀H₂₉ClN₆O₂S 573.18 MDA-MB-231: 1.4 μM; VEGFR2: 5.72% (20 μM)
5a Phenyl 6-Morpholinopyridin-3-yl - - - - VEGFR2: 3.76% (20 μM)
5f 4-Chlorophenyl 6-Chloropyridin-3-yl 72 215–217 C₁₈H₁₂Cl₂N₄OS 411.02 Not reported
L708-0978 4-Chlorophenyl 4-Methylphenyl - - C₂₀H₁₆ClN₃OS 381.88 Not reported
2b (Acetic acid precursor) 4-Chlorophenyl - 80 236–238 C₁₃H₉ClN₂O₂S 292.01 Not reported

Key Observations:

Impact of Acetamide Substituents on Bioactivity: Compound 5l, bearing a piperazine-methoxybenzyl group, exhibits potent cytotoxicity (IC50 = 1.4 μM against MDA-MB-231) and higher VEGFR2 inhibition (5.72%) compared to 5a (3.76%), which has a morpholine substituent . This suggests that bulkier, polar substituents enhance kinase inhibition and selectivity.

Role of the 4-Chlorophenyl Group :

  • Analogs with 4-chlorophenyl on the imidazothiazole core (e.g., 5l , 5f , target compound) generally show higher melting points (215–238°C) than phenyl-substituted analogs (e.g., 5h : 108–110°C), indicating stronger intermolecular interactions due to halogenation .

Synthetic Yields :

  • Yields for related compounds range from 70–81%, with 5h (81%) achieving the highest yield due to favorable electronic effects from its methoxyphenyl group . The target compound’s synthesis would likely follow similar efficiency.

Comparison with Close Analogs: L708-0978 (4-methylphenyl substituent) and the target compound (3,5-dimethylphenyl) differ in substituent position.

Implications for Further Research

  • The dimethylphenyl group in the target compound may optimize lipophilicity for improved bioavailability, but its steric effects on target binding (e.g., VEGFR2) require experimental validation.
  • Structural modifications inspired by 5l (e.g., introducing piperazine derivatives) could enhance cytotoxicity, while simpler aryl groups (e.g., methylphenyl) may prioritize metabolic stability.

Q & A

Q. Optimization Methodology :

  • Design of Experiments (DOE) : Use factorial designs to evaluate variables (e.g., solvent polarity, temperature, catalyst loading). For example, a central composite design can identify optimal conditions for yield and purity .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) improves purity.

Q. Table 1: Representative Reaction Conditions and Yields

StepSolventCatalystTemp (°C)Yield (%)Purity (%)
Core FormationDMFK₂CO₃806895
Acetamide CouplingTHFEDCI/HOBtRT7292

How is the compound structurally characterized, and what analytical techniques are critical?

Basic Research Question
Structural confirmation relies on:

  • X-ray Crystallography : Resolves bond lengths, angles, and crystal packing (e.g., monoclinic P2₁/c space group, as reported for analogous imidazothiazole derivatives) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Key signals include imidazole protons (δ 7.2–8.1 ppm) and acetamide carbonyl (δ 168–170 ppm) .
    • FT-IR : Confirm N-H stretch (~3300 cm⁻¹) and C=O (1650–1700 cm⁻¹) .
  • Elemental Analysis : Validate stoichiometry (e.g., C, H, N within ±0.4% of theoretical values) .

How can computational modeling predict the compound's bioactivity and binding mechanisms?

Advanced Research Question
Methodology :

  • Molecular Docking : Use software like AutoDock Vina or Schrödinger Maestro to simulate binding to target proteins (e.g., acetylcholinesterase). Dock the compound into active sites, scoring poses via binding energy (∆G) .
  • Quantum Chemical Calculations : DFT (B3LYP/6-31G*) optimizes geometry and calculates electrostatic potential maps to identify reactive sites .

Case Study : Docking of analogous imidazothiazoles revealed hydrogen bonding with Ser203 and π-π stacking with Trp86 in acetylcholinesterase, guiding SAR studies .

How can statistical methods resolve contradictions in bioactivity data across studies?

Advanced Research Question
Approach :

  • Meta-Analysis : Aggregate data from multiple assays (e.g., IC₅₀ values) and apply mixed-effects models to account for variability in experimental conditions .
  • Multivariate Analysis : PCA or PLS-DA identifies confounding factors (e.g., solvent polarity, cell line differences) influencing activity discrepancies.

Example : Contradictory IC₅₀ values in enzyme inhibition assays may arise from buffer pH variations; DOE can isolate pH as a critical factor .

What strategies enhance reaction efficiency and reduce trial-and-error in synthesis?

Advanced Research Question
Integrated Workflow :

Reaction Path Search : Quantum mechanics (QM) methods (e.g., Gaussian) map potential energy surfaces to identify low-energy pathways .

Machine Learning : Train models on reaction databases (e.g., USPTO) to predict feasible conditions for novel analogs .

High-Throughput Screening : Use microreactors to test 100+ conditions (solvent, catalyst, stoichiometry) in parallel .

Q. Table 2: Computational vs. Experimental Yield Comparison

MethodPredicted Yield (%)Experimental Yield (%)
QM-guided7875
TraditionalN/A62

How can structure-activity relationships (SAR) guide derivative design for enhanced potency?

Advanced Research Question
Methodology :

  • Bioisosteric Replacement : Substitute the 4-chlorophenyl group with fluorophenyl or bromophenyl to modulate electron-withdrawing effects .
  • Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors, hydrophobic regions) using tools like PHASE or MOE.

Case Study : Analogues with 4-fluorophenyl showed 2.3-fold higher acetylcholinesterase inhibition than the parent compound, validating SAR predictions .

What are the challenges in scaling up synthesis while maintaining purity?

Advanced Research Question
Key Issues :

  • Solvent Selection : Transition from DMF (toxic) to biodegradable solvents (e.g., cyclopentyl methyl ether) without compromising yield .
  • Process Control : Implement PAT (Process Analytical Technology) tools like inline FT-IR to monitor reaction progress .

Mitigation Strategy : Use continuous flow reactors to enhance heat/mass transfer and reduce side reactions during scale-up .

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